molecular formula C26H25N3OS B2828327 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 536702-51-9

2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2828327
CAS No.: 536702-51-9
M. Wt: 427.57
InChI Key: UXLDJGREDKRNJD-UHFFFAOYSA-N
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Description

2-((2-Phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 1-(4-phenylpiperazin-1-yl)ethanone scaffold, a motif present in compounds investigated as antagonists for G-protein coupled receptors (GPCRs) like the CCR1 chemokine receptor, which is a target in inflammation and autoimmune disease research . The molecule is also built around a 2-phenyl-1H-indole core. Indole derivatives are recognized for their diverse biological activities and are frequently explored in the development of CNS-active compounds . The integration of these pharmacophores via a thioether linker suggests potential for multifunctional activity, making it a valuable tool for probing complex biological pathways. Preliminary research on analogous structures indicates potential applications in neuroscience, particularly for investigating interactions with dopaminergic and serotonergic systems, which are relevant to conditions like Parkinson's disease and depression . Furthermore, the indole-thioether moiety is a feature in some compounds with reported antibacterial and antitumor properties, suggesting this molecule could also serve as a precursor in oncology and infectious disease research . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c30-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-31-26-22-13-7-8-14-23(22)27-25(26)20-9-3-1-4-10-20/h1-14,27H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDJGREDKRNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Role of Indole Substitutions

  • Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of indole significantly enhance antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits a pIC50 of 8.2129, outperforming chloroquine .
  • Halogenated indoles (e.g., 5-chloro) improve binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), as seen in compounds with IC50 values as low as 30–90 nM .

Impact of Piperazine Modifications

  • 4-Phenylpiperazine in the target compound may enhance lipophilicity and CNS permeability, though direct evidence is lacking.
  • Sulfonyl groups (e.g., in compound 7d ) reduce basicity and improve solubility but may compromise cell permeability compared to thioethers .

Thioether vs. Sulfonyl Linkages

  • Thioether-containing derivatives (e.g., antimalarial indolyl-3-ethanones) show superior activity over sulfonyl analogs, likely due to enhanced hydrophobic interactions with enzyme active sites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling indole-thiol derivatives with piperazine-containing ketones. Key steps include nucleophilic substitution at the indole-3-thiol position and amide bond formation. Reaction progress is monitored via TLC , and intermediates are characterized using NMR (¹H/¹³C), IR (to confirm thioether and ketone groups), and MS (for molecular weight validation) .
  • Critical Considerations : Ensure anhydrous conditions during thioether formation to avoid oxidation byproducts.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.0–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and aromatic protons.
  • IR Spectroscopy : Identify C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₂₅H₂₂N₃OS) .

Q. How is initial biological activity screening typically conducted for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
  • Target-specific studies : Screen for receptor binding (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether coupling step?

  • Methodology :

  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature Control : Reactions at 60–80°C often improve kinetics without decomposition .
    • Data Analysis : Use HPLC to quantify side products (e.g., disulfides) and adjust stoichiometry of thiol/alkylating agents .

Q. How can contradictory bioactivity results (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude batch variability.
  • Structural Confirmation : Re-examine NMR data for potential tautomerism (indole NH vs. thioether conformation) .
  • Assay Replication : Test under standardized conditions (e.g., serum-free media, consistent cell passage numbers) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Substituent Variation : Modify indole (e.g., 5-fluoro substitution) or piperazine (e.g., 4-aryl groups) to assess impact on solubility and target affinity.
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes at hypothesized targets (e.g., kinase domains) .
    • Validation : Corrogate synthetic analogs with in vitro activity data to identify critical pharmacophores.

Q. How can solubility and stability challenges in aqueous buffers be addressed for in vivo studies?

  • Methodology :

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
  • pH Adjustment : Prepare phosphate buffers (pH 6.5–7.4) to stabilize the ketone group against hydrolysis.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify degradation pathways .

Methodological Contradictions and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for piperazine protons?

  • Analysis : Dynamic chair flipping in piperazine rings can average signals. Low-temperature NMR (-20°C) or deuteration may resolve splitting due to restricted rotation .

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Resolution :

  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore flexible regions (e.g., piperazine-aryl interactions).
  • Protonation States : Account for pH-dependent ionization (e.g., piperazine’s pKa ~6.5) in docking studies .

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